![molecular formula C9H11NO2 B598686 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine CAS No. 110931-73-2](/img/structure/B598686.png)
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine
Overview
Description
The compound “1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine” is an intermediate in the preparation of nervous system stimulants . It’s also used in the synthesis of various compounds with potential anticancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 1,4-bis (benzo [d] [1,3]dioxol-5-ylmethyl)dihydro has been reported . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized and evaluated for their anticancer activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound is a light yellow solid with a melting point of 108–110 °C . Another compound is a semisolid with a yield of 64% .Scientific Research Applications
Anticancer Applications
A series of 1-benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed and evaluated for their anticancer activity against various cancer cell lines . These compounds have shown promising results against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Flavoring Substance
The compound has been chemically synthesized and is intended to be used as a flavoring substance in specific categories of food . However, it is not intended to be used in beverages .
Insecticide Production
The compound has been used to construct 4H-benzo[d][1,3]dioxin-4-one and its derivatives, which are important structural units in insecticides . These derivatives are also intermediates to synthesize multiple-substituted benzene derivatives of great value .
Synthesis of Antitubulin Agents
The compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules . These molecules modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure , and several are either in clinical trials or already approved for clinical use .
Mechanism of Action
Target of Action
Similar compounds have been shown to target microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This causes mitotic blockade and cell apoptosis .
Biochemical Pathways
Related compounds have been shown to affect the pathways involving microtubules and tubulin . These compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly .
Pharmacokinetics
Similar compounds have been optimized to address suboptimal pharmacokinetics and poor cns partitioning .
Safety and Hazards
Future Directions
The future directions of research on similar compounds have been suggested. For example, these 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-5-7-3-2-4-8-9(7)12-6-11-8/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRKQMIPPKZACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CC=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656201 | |
Record name | 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine | |
CAS RN |
110931-73-2 | |
Record name | 1-(2H-1,3-Benzodioxol-4-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1,3-dioxaindan-4-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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